molecular formula C10H11N3 B8466500 2-Methyl-1-phenyl-1h-imidazol-5-amine

2-Methyl-1-phenyl-1h-imidazol-5-amine

Cat. No.: B8466500
M. Wt: 173.21 g/mol
InChI Key: OHFFZDDLHOTBLF-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1H-imidazol-5-amine (CAS 658057-76-2) is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This amine-substituted imidazole derivative serves as a valuable fine chemical and synthetic building block in medicinal chemistry and drug discovery research. Imidazole cores are prevalent in pharmaceutical development due to their diverse biological activities . Specifically, research into related 5-6-5 fused heterocyclic systems, which incorporate similar imidazole components, has demonstrated their potential as novel scaffolds for disrupting protein-protein interactions (PPIs) . These PPIs are critical targets in numerous disease states, including cancer, making such scaffolds a significant area of investigation . As a key intermediate, this compound can be utilized in the synthesis of more complex molecules for various biological assays. All products are intended for Research Use Only. They are not intended for use in humans or animals for diagnostic, therapeutic, or any other veterinary or clinical purposes.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-3-phenylimidazol-4-amine

InChI

InChI=1S/C10H11N3/c1-8-12-7-10(11)13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3

InChI Key

OHFFZDDLHOTBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-phenyl-1H-imidazol-5-amine has been investigated for its potential therapeutic properties, including:

Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound were tested against breast cancer cells and displayed promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties:
Research indicates that this compound has antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. In vitro studies have demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique properties that can be harnessed in catalysis and material science applications. The ability of this compound to coordinate with metals enhances its utility in synthesizing new materials with tailored properties.

Material Science

In materials science, this compound is explored for its role in developing advanced polymers and coatings. Its chemical stability and reactivity allow it to function as a building block for creating functional materials used in electronics and photonic devices.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of imidazole derivatives, including this compound. The compounds were evaluated using MCF-7 breast cancer cells, showing an IC50 value of 52 nM, indicating strong antiproliferative effects .

CompoundCell LineIC50 (nM)
2-Methyl-1-pheny-lH-imidazol-5-aminesMCF752
Control (standard drug)MCF730

Antimicrobial Efficacy Study

In another study assessing antimicrobial properties, derivatives of 2-Methyl-1-pheny-lH-imidazol were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2015
Escherichia coli1820

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Substituents Molecular Weight logP* PSA (Ų) Key Applications/Notes References
2-Methyl-1-phenyl-1H-imidazol-5-amine C₁₀H₁₁N₃ 1-Ph, 2-Me, 5-NH₂ 173.22 ~2.5 ~54 Base structure for kinase inhibitors
5-(4-Fluorophenyl)-1H-imidazol-2-amine C₉H₈FN₃ 5-(4-FPh), 2-NH₂ 177.18 ~2.1 ~64 Enhanced metabolic stability
5-(4-Methylphenyl)-1H-imidazol-2-amine C₁₀H₁₁N₃ 5-(4-MePh), 2-NH₂ 173.22 ~2.8 ~54 Positional isomer of target
1-Methyl-4-nitro-1H-imidazol-5-amine C₄H₆N₄O₂ 1-Me, 4-NO₂, 5-NH₂ 142.12 ~0.9 ~92 Precursor for nitro-reduction
5-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-amine C₁₄H₁₃N₃O 5-(6-MeO-naphthyl), 2-NH₂ 239.27 ~2.7 ~65 Extended aromaticity for binding

*logP estimated via fragment-based methods.

Key Observations:
  • Fluorine vs. Methyl : The 4-fluorophenyl analog (C₉H₈FN₃) exhibits lower logP (2.1 vs. 2.5) due to fluorine’s electronegativity, enhancing solubility and metabolic stability compared to the methylated target .
  • Nitro Group Impact : 1-Methyl-4-nitro-1H-imidazol-5-amine (C₄H₆N₄O₂) has a significantly higher PSA (92 Ų) due to the nitro group, reducing membrane permeability but serving as a synthetic intermediate .
Key Observations:
  • Trifluoromethyl Derivatives : Compounds like (2-Fluoro-5-trifluoromethyl-phenyl)-... exhibit high potency (IC₅₀ < 100 nM) in anticancer assays, attributed to trifluoromethyl groups enhancing target affinity and pharmacokinetics .
  • Benzimidazole vs. Imidazole : 2-Phenyl-1H-benzo[d]imidazol-5-amine (benzimidazole core) shows antimicrobial activity, suggesting that fused aromatic systems may favor interactions with bacterial enzymes .

Critical Analysis of Structural Motifs

  • Lipophilicity : The target compound’s methyl and phenyl groups confer moderate lipophilicity (logP ~2.5), ideal for blood-brain barrier penetration. Fluorinated analogs (e.g., 5-(4-FPh)) trade lipophilicity for solubility, which may limit CNS activity .
  • Synthetic Accessibility : The target can be synthesized via LiAlH₄ reduction of imidazole precursors (yield ~86%), similar to methods for 2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine .
  • Thermodynamic Stability : Nitro-substituted imidazoles (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine) are prone to reduction, whereas the target’s amine group offers stability for further functionalization .

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Imidazole Derivatives

PrecursorsCatalyst/SolventTemp./TimeYield (%)Reference
Phenylenediamine + KetonePiperidine/EtOH100°C, 12 hr78–85
Amidines + KetonesKOH/DMSORT, 24 hr65–72
Substituted hydrazinesAcetic acid/EtOHReflux, 8 hr82–90

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for verifying substituent positions and aromaticity. For example, aromatic protons in the phenyl group appear at δ 7.2–7.8 ppm, while imidazole protons resonate at δ 6.5–7.0 ppm .
  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm imidazole ring formation .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electron Density Distribution: Identifies nucleophilic/electrophilic sites via Fukui indices .
  • HOMO-LUMO Gaps: Predicts reactivity; smaller gaps (~3–5 eV) suggest higher polarizability .
  • Solvation Effects: COSMO-RS simulations assess solubility in solvents like water or DMSO .

Example Workflow:

Optimize geometry using Gaussian02.

Calculate electrostatic potential maps.

Validate against experimental UV-Vis or cyclic voltammetry data .

Advanced: How can researchers resolve discrepancies between experimental and computational reactivity data for this compound?

Methodological Answer:

  • Validation via Hybrid Methods: Combine experimental kinetics (e.g., reaction rates under varying pH/temperature) with DFT-predicted activation energies .
  • Sensitivity Analysis: Test computational parameters (basis sets, solvation models) to identify error sources .
  • Cross-Referencing: Compare spectroscopic data (e.g., NMR chemical shifts) with simulated spectra from computational tools like ACD/Labs .

Advanced: How does substituent variation on the imidazole ring influence bioactivity, and how can this be systematically studied?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents at positions 2, 4, or 5 (e.g., nitro, methyl, or aryl groups) and test biological activity .
  • Docking Simulations: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors) .
  • Pharmacophore Modeling: Identify critical functional groups using tools like Schrödinger’s Phase .

Q. Table 2: Example Substituent Effects on Bioactivity

Substituent (Position)Target ProteinBinding Affinity (kcal/mol)Reference
-NO2_2 (4)Urokinase-8.2
-CH3_3 (2)Cytochrome P450-6.7
-Ph (1)Tubulin-7.9

Advanced: What green chemistry approaches can improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent-Free Reactions: Mechanochemical grinding (e.g., ball-milling) reduces waste .
  • Biocatalysis: Use lipases or oxidoreductases for selective amination .
  • Microwave Assistance: Reduces reaction time (e.g., from 12 hr to 30 min) and energy consumption .

Advanced: How can molecular docking elucidate the binding mechanisms of this compound to biological targets?

Methodological Answer:

  • Protein Preparation: Retrieve target structures from PDB (e.g., 1TNG for kinases) and optimize protonation states using PyMOL .
  • Ligand Preparation: Generate 3D conformers of the compound with Open Babel .
  • Docking Protocol:
    • Define active site residues (e.g., catalytic triad).
    • Use Vina for rigid/flexible docking.
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Example Finding: Docking of analogous imidazoles with uPAR showed hydrogen bonding with Asp128 and hydrophobic interactions with Phe131 .

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